molecular formula C16H13ClO5 B14489465 9-(3-Chloro-3-methyl-2-oxobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 64790-72-3

9-(3-Chloro-3-methyl-2-oxobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one

Katalognummer: B14489465
CAS-Nummer: 64790-72-3
Molekulargewicht: 320.72 g/mol
InChI-Schlüssel: VNBSNWCTEJIWJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(3-Chloro-3-methyl-2-oxobutoxy)-7H-furo3,2-gbenzopyran-7-one is a complex organic compound that belongs to the class of furobenzopyran derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-Chloro-3-methyl-2-oxobutoxy)-7H-furo3,2-gbenzopyran-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the furobenzopyran core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the 3-chloro-3-methyl-2-oxobutoxy group: This step involves the reaction of the furobenzopyran core with 3-chloro-3-methyl-2-oxobutyryl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

9-(3-Chloro-3-methyl-2-oxobutoxy)-7H-furo3,2-gbenzopyran-7-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or hydrocarbons, and substitution can result in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

9-(3-Chloro-3-methyl-2-oxobutoxy)-7H-furo3,2-gbenzopyran-7-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 9-(3-Chloro-3-methyl-2-oxobutoxy)-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7H-furo3,2-gbenzopyran derivatives : These compounds share the same core structure but differ in the substituents attached to the core.
  • Chloromethyl ketones : Compounds with similar functional groups but different core structures.

Uniqueness

9-(3-Chloro-3-methyl-2-oxobutoxy)-7H-furo3,2-gbenzopyran-7-one is unique due to the specific combination of the furobenzopyran core and the 3-chloro-3-methyl-2-oxobutoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

64790-72-3

Molekularformel

C16H13ClO5

Molekulargewicht

320.72 g/mol

IUPAC-Name

9-(3-chloro-3-methyl-2-oxobutoxy)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C16H13ClO5/c1-16(2,17)11(18)8-21-15-13-10(5-6-20-13)7-9-3-4-12(19)22-14(9)15/h3-7H,8H2,1-2H3

InChI-Schlüssel

VNBSNWCTEJIWJK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C(=O)COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.